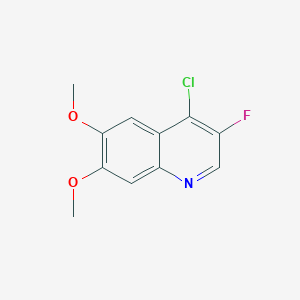

4-Chloro-3-fluoro-6,7-dimethoxyquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-3-fluoro-6,7-dimethoxyquinoline is a heterocyclic compound with the empirical formula C₁₁H₁₀ClNO₂ and a molecular weight of 223.66 g/mol . It belongs to the quinoline family and features chlorine and fluorine substitutions on the quinoline ring. The compound’s structure includes two methoxy groups (–OCH₃) at positions 6 and 7 of the quinoline ring.

Scientific Research Applications

Antioxidative or Prooxidative Effects

A study by Liu et al. (2002) explored the antioxidative or prooxidative effects of 4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes. The research found that certain derivatives can act as antioxidants, suggesting the potential for 4-Chloro-3-fluoro-6,7-dimethoxyquinoline to have similar properties (Liu, Han, Lin, & Luo, 2002).

Cytotoxic Effects in Cancer Research

Zhang et al. (2007) synthesized a series of 4-aminoquinoline derivatives, including those related to 4-Chloro-3-fluoro-6,7-dimethoxyquinoline, to examine their cytotoxic effects on human breast tumor cell lines. This research points to the potential use of these compounds in the development of anticancer agents (Zhang, Solomon, Hu, Ulibarri, & Lee, 2007).

Potential in DNA Research

Gan et al. (2010) investigated oligoamides of chloroquinoline and demonstrated their ability to assemble into double helical dimers. This research highlights the potential of 4-Chloro-3-fluoro-6,7-dimethoxyquinoline in studying DNA structures (Gan, Li, Li, Kauffmann, Xiang, Huc, & Jiang, 2010).

Photophysical Properties

Ahvale et al. (2008) synthesized highly fluorescent and stable 6,7-dimethoxy-2-oxoquinoline-4-carbonitriles, demonstrating the photophysical properties of similar compounds. This suggests potential applications of 4-Chloro-3-fluoro-6,7-dimethoxyquinoline in fluorescence-based research (Ahvale, Prokopcová, Šefčovičová, Steinschifter, Täubl, Uray, & Stadlbauer, 2008).

Antibacterial Properties

Kuramoto et al. (2003) designed novel N-1 substituents of quinolones, demonstrating potent antibacterial activities. Their findings suggest the possibility of 4-Chloro-3-fluoro-6,7-dimethoxyquinoline having similar antibacterial properties (Kuramoto, Ohshita, Yoshida, Yazaki, Shiro, & Koike, 2003).

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-3-fluoro-6,7-dimethoxyquinoline are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

As a quinoline derivative, it may interact with its targets through a variety of mechanisms, potentially including direct binding, allosteric modulation, or inhibition of enzymatic activity .

Biochemical Pathways

Quinoline derivatives have been found to interact with a wide range of biochemical pathways, but the specific pathways affected by this compound will depend on its precise targets .

Pharmacokinetics

The pharmacokinetic properties of 4-Chloro-3-fluoro-6,7-dimethoxyquinoline, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown . These properties will be critical in determining the compound’s bioavailability and overall pharmacological profile.

Result of Action

The effects will depend on the compound’s specific targets and mode of action .

Action Environment

The action of 4-Chloro-3-fluoro-6,7-dimethoxyquinoline may be influenced by a variety of environmental factors. These could include the pH and temperature of the biological environment, the presence of other compounds or drugs, and specific characteristics of the target cells or tissues . .

properties

IUPAC Name |

4-chloro-3-fluoro-6,7-dimethoxyquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFNO2/c1-15-9-3-6-8(4-10(9)16-2)14-5-7(13)11(6)12/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPHXGLBSOUUJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)F)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-fluoro-6,7-dimethoxyquinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-[(but-2-ynoylamino)methyl]-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate](/img/structure/B2909306.png)

![tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate](/img/structure/B2909308.png)

![1-(3-chloro-4-fluorophenyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2909309.png)

![(3-(4-fluorophenoxy)phenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2909312.png)

![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2909315.png)

![1,7-Dioxaspiro[4.4]nonan-4-one](/img/structure/B2909316.png)

![N-(4-ethoxyphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2909326.png)